molecular formula C19H20FN3O3S2 B2449291 5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1798639-21-0

5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B2449291
CAS No.: 1798639-21-0
M. Wt: 421.51
InChI Key: DHHHSKZHWSFTSN-UHFFFAOYSA-N
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Description

The compound 5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a synthetic small molecule designed for discovery research, featuring the 1,2,4-oxadiazole heterocycle as a key pharmacophore. The 1,2,4-oxadiazole ring is recognized in medicinal chemistry for its unique bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability in biological systems . This scaffold is associated with a broad spectrum of potential biological activities, making it a valuable template for investigating novel therapeutic targets . Researchers can leverage this compound as a lead structure or chemical probe to explore diverse pharmacological pathways. Historically, 1,2,4-oxadiazole derivatives have demonstrated relevance in developing agents with postulated mechanisms such as enzyme inhibition (e.g., targeting carbonic anhydrase or histone deacetylases) and modulation of various receptors, which are areas of interest in several research fields . The integration of the thiophene and sulfonylated piperidine motifs further augments its molecular complexity and potential for structure-activity relationship (SAR) studies. This compound is supplied exclusively for research applications in vitro and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-13-9-16(20)4-5-17(13)28(24,25)23-7-2-3-14(11-23)10-18-21-19(22-26-18)15-6-8-27-12-15/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHSKZHWSFTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against glioblastoma cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Properties : The compound's structure may also confer antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated that oxadiazole derivatives can act against both Gram-positive and Gram-negative bacteria .
  • Anti-Diabetic Effects : Some oxadiazole derivatives have been evaluated for their anti-diabetic properties in model organisms like Drosophila melanogaster, showing significant reduction in glucose levels .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • Cytotoxicity Studies : A study evaluated various oxadiazole derivatives against cancer cell lines, reporting that some compounds demonstrated better cytotoxicity than standard chemotherapeutics like 5-Fluorouracil .
  • In Silico Studies : Computational modeling has been employed to predict the binding interactions and efficacy of these compounds at the molecular level. Such studies are crucial for understanding how structural modifications can enhance biological activity .
  • Toxicity Assessments : In addition to efficacy studies, toxicity profiles are essential for determining the safety of these compounds in clinical settings. In silico predictions have been used to assess potential adverse effects before proceeding to in vivo trials .

Q & A

Q. Table 1: Comparative SAR of Oxadiazole Derivatives

SubstituentIC₅₀ (μM) in vitroPlasma t₁/₂ (hr)Target Binding Affinity (kcal/mol)
Thiophen-3-yl0.452.1-8.2 (TIP47)
Pyridin-2-yl0.323.8-9.1 (TIP47)
4-Fluorophenyl1.201.5-7.5 (COX-2)

Q. Table 2: Crystallographic Refinement Parameters (SHELXL)

ParameterValue
R-factor0.039
Bond Length Accuracy±0.002 Å
Angle Accuracy±0.5°

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